Benzylpenicillenic acid

Description

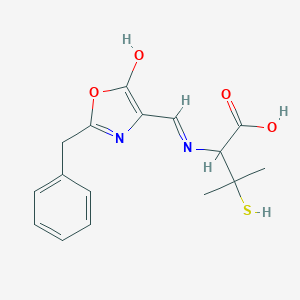

Structure

3D Structure

Properties

IUPAC Name |

2-[(2-benzyl-5-hydroxy-1,3-oxazol-4-yl)methylideneamino]-3-methyl-3-sulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O4S/c1-16(2,23)13(14(19)20)17-9-11-15(21)22-12(18-11)8-10-6-4-3-5-7-10/h3-7,9,13,21,23H,8H2,1-2H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKMIVRINPALWDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(C(=O)O)N=CC1=C(OC(=N1)CC2=CC=CC=C2)O)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001313604 | |

| Record name | Benzylpenicillenic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001313604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3264-88-8 | |

| Record name | Benzylpenicillenic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003264888 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzylpenicillenic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001313604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Historical Context of Penicillin Degradation Pathways and Byproducts

The discovery of penicillin by Alexander Fleming in 1928 and its subsequent large-scale production during World War II marked a revolution in medicine. acs.orgnih.govacs.org However, the inherent instability of the penicillin molecule, particularly the β-lactam ring, quickly became a subject of intense scientific scrutiny. Early research in the 1940s was dedicated to understanding the chemical structure and degradation pathways of penicillin. nih.govgoogle.comnih.gov

It was established that benzylpenicillin is susceptible to degradation under various conditions, including changes in pH and temperature. google.comontosight.aipurdue.edunih.gov In aqueous solutions, benzylpenicillin can undergo hydrolysis, leading to the formation of several byproducts. One of the primary degradation products identified was benzylpenicilloic acid, formed by the opening of the β-lactam ring. ontosight.aipurdue.edunih.govnih.gov Benzylpenicillenic acid was identified as another critical compound in this degradation cascade, often resulting from the rearrangement of benzylpenicillin. These early studies laid the groundwork for understanding the chemical transformations that influence the efficacy and safety of penicillin-based therapies.

Contemporary Significance of Benzylpenicillenic Acid As a Metabolite and Hapten

The contemporary importance of benzylpenicillenic acid in biomedical research stems primarily from its dual role as a metabolite and a hapten. While benzylpenicilloic acid is a major metabolite of penicillin, this compound's significance lies in its high reactivity. ontosight.ainih.govdrugbank.com

As a hapten, this compound plays a crucial role in the development of penicillin hypersensitivity, a common cause of drug-induced allergic reactions. nih.govresearchgate.net Haptens are small molecules that can elicit an immune response only when attached to a larger carrier molecule, such as a protein. This compound can covalently bind to proteins in the body, forming immunogenic conjugates. These modified proteins are then recognized by the immune system, leading to the production of antibodies and the clinical manifestations of an allergic reaction. The benzylpenicilloyl (BPO) group, which can be formed from this compound, is considered a major haptenic determinant in penicillin allergy.

Table 1: Key Degradation Products of Benzylpenicillin

| Degradation Product | Formation Pathway | Significance |

| Benzylpenicilloic Acid | Hydrolysis of the β-lactam ring | Major metabolite, generally considered non-allergenic. |

| This compound | Rearrangement of benzylpenicillin | Highly reactive hapten, a key initiator of allergic reactions. |

| Penilloic Acid | Further degradation product | Implicated in non-IgE mediated hypersensitivity reactions. nih.gov |

| Isopenillic Acid | Degradation product | Found in surface water as a result of environmental degradation. nih.gov |

Overview of Key Academic Research Trajectories for Benzylpenicillenic Acid

Isomerization Mechanisms from Benzylpenicillin Precursors

The transformation of benzylpenicillin into this compound is a pivotal step in its degradation cascade. This isomerization can be influenced by various factors, including the presence of water, the pH of the solution, and the presence of biocatalysts.

Water-Catalyzed Rearrangement Mechanisms of Penicillin G to this compound

In aqueous solutions, benzylpenicillin can undergo a rearrangement to form this compound. researchgate.net This reaction is catalyzed by water and involves the undissociated form of penicillin G. researchgate.net The mechanism is believed to involve an intramolecular rearrangement, where the β-lactam ring of the penicillin molecule is opened and subsequently reforms into the oxazolone (B7731731) ring structure characteristic of penicillenic acid. researchgate.netnih.gov This isomerization is a critical initial step in the degradation pathway of penicillin G under certain conditions. acs.org

Influence of pH on Isomerization Equilibrium and Rate

Studies have shown that the degradation of benzylpenicillin is significantly faster under both acidic and alkaline conditions compared to neutral pH, with maximum stability observed around pH 7.0. acs.orgresearchgate.net The complex relationship between the reaction rate and pH can be visualized in a rate-pH profile, which shows multiple changes in the dependence on acidity. rsc.org This complexity arises from the different dissociation states and reactivities of the tautomeric species present in the solution. rsc.org For instance, the degradation rate constant k for penicillin follows the general trend: kpH=4 > kpH=10 > kpH=6 ≈ kpH=8 > kpH=7. researchgate.net

Bio-Catalytic and Medium-Dependent Rearrangements (e.g., Human Serum Albumin Catalysis)

The isomerization of benzylpenicillin can also be influenced by the presence of biomolecules. Human serum albumin (HSA), for example, has been shown to catalyze the formation of benzylpenicilloyl haptens from both benzylpenicillin and its rearrangement product, this compound. nih.gov Mass spectrometric studies have revealed that at low concentrations, benzylpenicillin and this compound selectively target different lysine (B10760008) residues on HSA (Lys199 and Lys525, respectively), a selectivity driven by non-covalent interactions prior to covalent modification. nih.gov This highlights the role of the local protein environment in directing the chemical reactivity of these molecules. The multiplicity of these hapten formations increases with both time and concentration. nih.gov Imidazole has also been shown to catalyze the isomerization of benzylpenicillin into this compound. ebi.ac.uk

Formation and Characterization of this compound Degradation Products

Once formed, this compound is itself unstable and undergoes further degradation through various pathways, leading to a range of products. The specific degradation products formed are highly dependent on the reaction conditions, particularly the pH.

Hydrolytic Pathways to Benzylpenicilloic Acids

One of the primary degradation pathways for this compound is hydrolysis, which leads to the formation of benzylpenicilloic acids. semanticscholar.orgnih.gov In aqueous solutions at pH 7.5, this compound reacts with water to yield D-benzylpenicilloic acid, which likely exists as a mixture of diastereomers. bohrium.com The major degradation product of benzylpenicillin in alkaline media is also benzylpenicilloic acid, which exists as a mixture of isomers in solution. purdue.edu The initial hydrolytic product is the (5R,6R)-benzylpenicilloic acid, which then slowly isomerizes to the (5S,6R)-epimer until equilibrium is reached. purdue.edu The degradation of benzylpenicillin to penicilloic acid is a significant pathway, and the presence of two carboxyl groups in penicilloic acid, compared to one in benzylpenicillin, can lead to a decrease in the pH of the solution over time. mdpi.com

Rearrangements Leading to Benzylpenamaldic Acid and Derivatives

In addition to hydrolysis, this compound can undergo rearrangements to form other degradation products, including benzylpenamaldic acid. acs.orgrsc.org Mechanistic studies suggest that under certain conditions, this compound degradation proceeds almost exclusively through benzylpenamaldic acid. rsc.org Benzylpenamaldic acid is a Schiff base that can readily decompose. semanticscholar.org The degradation of benzylpenicilloic acid, an isomer of this compound, is presumed to proceed through the intermediate D-benzylpenamaldic acid. semanticscholar.org This intermediate can then decompose to penicillamine (B1679230) and benzylpenaldic acid. semanticscholar.org Free benzylpenaldic acid is unstable and readily decarboxylates to form benzylpenilloaldehyde. semanticscholar.org Another degradation product that can be formed is benzylpenillic acid, which has been identified as a major product under certain acidic conditions, replacing this compound as the primary initial product. rsc.org

Enzymatic Biotransformations and Biological Fate of Benzylpenicillenic Acid

Interactions with Microbial Enzymes and Metabolic Pathways

Microbial enzymes play a central role in the degradation of benzylpenicillin. The most well-known of these are the β-lactamases, which hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive. ontosight.ai However, other microbial enzymes also interact with penicillin G, leading to different degradation products.

D-Alanine carboxypeptidases are bacterial enzymes involved in the final stages of peptidoglycan synthesis, the essential component of the bacterial cell wall. Penicillin G and other β-lactam antibiotics act as suicide inhibitors of these enzymes by acylating the active site serine residue, thus blocking cell wall cross-linking.

Research on the D-alanine carboxypeptidase from Bacillus stearothermophilus has revealed a specific degradation pathway for penicillin G. nih.govpnas.org The enzyme is inhibited through a covalent interaction with penicillin G, forming a penicilloyl-enzyme complex. pnas.org This complex can undergo spontaneous reactivation, during which a degradation product of penicillin G is released. nih.govpnas.orgnih.gov

Detailed analysis using chromatographic techniques, infrared spectroscopy, and mass spectrometry has identified this degradation product as phenylacetylglycine . nih.govpnas.orgnih.gov A proposed mechanism for this degradation involves the fragmentation of the penicilloyl group. While phenylacetylglycine is released, the remaining part of the penicillin G molecule is thought to be released as 5,5-dimethyl-Δ²-thiazoline-4-carboxylic acid . pnas.orgnih.gov This specific degradation pathway highlights a mechanism beyond simple hydrolysis of the β-lactam ring and provides insight into the chemical transformations that can occur after the initial interaction with the target enzyme.

| Enzyme | Source Organism | Substrate | Key Degradation Product | Proposed Byproduct |

| D-Alanine Carboxypeptidase | Bacillus stearothermophilus | Penicillin G | Phenylacetylglycine | 5,5-dimethyl-Δ²-thiazoline-4-carboxylic acid |

Proposed Metabolic Fate and Conversion in Biological Systems

In biological systems, benzylpenicillin undergoes several metabolic transformations. In humans, a significant portion is metabolized to inactive products. drugbank.compharmacompass.com The primary metabolite is penicilloic acid , formed by the opening of the β-lactam ring. drugbank.compharmacompass.comontosight.ai Smaller amounts of other metabolites, such as 6-aminopenicillanic acid (6-APA) , have also been detected in urine. drugbank.compharmacompass.com Furthermore, benzylpenicillin can rearrange to form benzylpenicillenic acid (BPA) , a highly reactive electrophile that can covalently bind to proteins, forming hapten-protein conjugates which are implicated in penicillin hypersensitivity reactions. researchgate.netresearchgate.net

Microbial systems exhibit diverse metabolic pathways for penicillin G. Some microorganisms, like Penicillium chrysogenum and Aspergillus flavus, can cleave the side chain to produce phenylacetic acid and 6-APA. nih.gov The 6-APA can be further broken down into cysteine and valine . nih.gov

The enzymatic and metabolic pathways of benzylpenicillin have significant implications for both biocatalysis and drug metabolism.

Biocatalysis: The microbial degradation of penicillin G is harnessed for the industrial production of semi-synthetic antibiotics. The hydrolysis of penicillin G to 6-APA by the enzyme penicillin G acylase (PGA) is a cornerstone of industrial biocatalysis. researchgate.net This process allows for the removal of the phenylacetyl side chain, and the resulting 6-APA nucleus can then be chemically modified to create a vast array of semi-synthetic penicillins with improved properties.

Metabolic engineering of microorganisms has further expanded the biocatalytic applications. For instance, Escherichia coli has been engineered to express deacetoxycephalosporin C synthase (DAOCS). nih.gov This engineered strain can convert penicillin G into 7-aminodeacetoxycephalosporanic acid (G-7-ADCA) , a key intermediate for the synthesis of semi-synthetic cephalosporins. nih.gov Another biocatalytic application involves the use of a catalase-peroxidase from Bacillus pumilus for the stereoselective oxidation of β-lactams like penicillin G into their corresponding (R)-sulfoxides, which are valuable chiral building blocks. nih.gov These examples showcase how understanding microbial metabolic pathways enables the development of green and efficient processes for producing valuable pharmaceutical compounds. researchgate.netnih.gov

Advanced Analytical Methodologies for Characterization and Quantification of Benzylpenicillenic Acid and Its Metabolites

Mass Spectrometry (MS)-Based Approaches

Mass spectrometry has become an indispensable tool for the structural analysis and quantification of benzylpenicillenic acid, offering high sensitivity and selectivity. wikipedia.org Coupled with chromatographic separation, MS-based methods provide powerful platforms for detailed molecular investigation.

High-Resolution Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC-MRM-MS) for Identification and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), is a cornerstone for the analysis of this compound and its related compounds. wikipedia.orgnih.gov This technique combines the superior separation capabilities of liquid chromatography with the precise mass analysis of mass spectrometry. High-resolution mass spectrometry (HRMS) further enhances this by providing highly accurate mass measurements, which aids in the confident identification of compounds. nih.gov

Detailed mass spectrometric studies have been employed to define the mechanisms of hapten formation from benzylpenicillin and its rearrangement product, this compound. researchgate.net For instance, analysis of human serum albumin exposed to this compound in vitro using LC-MS revealed selective binding to specific lysine (B10760008) residues. researchgate.net

A highly selective method for identifying and quantifying penicillin G and its metabolites, including penilloic acid (a related degradation product), utilizes Ultra-High-Performance Liquid Chromatography-tandem mass spectrometry (UHPLC-MS/MS). ufl.edunih.gov Multiple Reaction Monitoring (MRM) is a targeted approach used in these studies, where specific precursor-to-product ion transitions are monitored for each analyte, granting exceptional sensitivity and selectivity. researchgate.netufl.edunih.gov This LC-MRM-MS approach has been successfully used to analyze the degradation of benzylpenicillin in various aqueous media. researchgate.net The combination of a fast extraction process with LC-MS/MS determination results in a robust analytical method with good performance in terms of linearity and precision. nih.gov

The isomerization and degradation of benzylpenicillin, which can lead to the formation of this compound, have been studied using Plasmaspray (PSP) liquid chromatography/tandem mass spectrometry (LC/MS/MS). nih.gov These studies showed that benzylpenicillin can isomerize to this compound within the mass spectrometer's interface, particularly at high temperatures. nih.gov

Table 1: Applications of LC-MS/MS in this compound Analysis

| Analytical Technique | Application | Sample Matrix | Key Findings | Citations |

|---|---|---|---|---|

| LC-MRM-MS | Analysis of Benzylpenicillin Degradation | Human Serum Albumin, Phosphate Buffer | Tracked the degradation of benzylpenicillin and the formation of subsequent products. | researchgate.net |

| LC-MS/MS | Identification of Protein Adducts | In vitro exposed Human Serum Albumin | Showed that this compound selectively binds to Lys525 on albumin. | researchgate.net |

| PSP LC/MS/MS | Study of Isomerization and Degradation | Benzylpenicillin Solution | Demonstrated thermal isomerization of benzylpenicillin to this compound in the MS interface. | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. nih.gov However, this compound, like many pharmaceutical compounds and their metabolites, is non-volatile. Therefore, a chemical derivatization step is necessary to convert the analytes into volatile derivatives suitable for GC-MS analysis. researchgate.netmdpi.com

This process involves reacting the analyte with a derivatizing agent to replace active hydrogen atoms (e.g., in -COOH, -OH, -NH2 groups) with other, less polar groups, thereby increasing volatility. researchgate.net For example, methyl ester derivatives of compounds related to benzylpenicillin, such as benzylpenicilloic acid, have been analyzed by gas-liquid chromatography-mass spectrometry. pnas.org The mass spectra of these derivatives provide structural information, though they may not always contain ions that are indicative of all structural features. pnas.orgifremer.fr A study established a GC-MS/MS method for penicillin G residues by creating a derivative using trimethylsilyl (B98337) diazomethane (B1218177) (TMSD) to make the compound safer and easier to analyze. mdpi.com

While GC-MS is a mature and highly effective technology, the need for derivatization can introduce complexity and potential for artifact formation into the analytical workflow. nih.govresearchgate.net Nevertheless, it remains a valuable tool for structural elucidation when combined with appropriate derivatization strategies. pnas.orgifremer.fr

Table 2: Derivatization in GC-MS Analysis of Penicillin-Related Compounds

| Analyte Type | Derivatization Agent | Purpose | Key Findings | Citations |

|---|---|---|---|---|

| Benzylpenicilloic acid | Methylation | Increase volatility for GC-MS analysis. | Mass spectra of the methylated product were obtained and used for identification. | pnas.org |

| Penicillin G | Trimethylsilyl diazomethane (TMSD) | Create a more volatile and stable derivative for GC-MS/MS quantification. | Enabled the development of a sensitive method for residue analysis in complex matrices. | mdpi.com |

Chromatographic Separation Techniques

Chromatographic techniques are fundamental to the analysis of this compound, enabling its separation from complex mixtures prior to detection and quantification.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Complex Mixture Analysis

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely used mode of HPLC for the analysis of pharmaceutical compounds. wikipedia.orgijrpr.com It separates molecules based on their hydrophobicity, using a non-polar stationary phase (like C18) and a polar mobile phase (typically a mixture of water or buffer and an organic solvent like acetonitrile (B52724) or methanol). wikipedia.orgnih.gov

RP-HPLC is extensively used for the separation and quantification of benzylpenicillin and its degradation products, which include this compound. rsc.orgnih.gov The technique is effective for analyzing complex mixtures, such as those found in biological samples or degradation studies. chemicalpapers.com The retention behavior of benzylpenicillin and its degradation products can be influenced by several factors, including the pH of the mobile phase, buffer concentration, and the type of organic modifier used. rsc.org For instance, ion-suppression and ion-pair RP-HPLC modes are compared for determining benzylpenicillin and its degradation products, with buffered reversed-phase HPLC often being the preferred method. rsc.org

The method's versatility allows for either isocratic elution (constant mobile phase composition) or gradient elution (changing mobile phase composition) to achieve optimal separation. wikipedia.org For example, an RP-HPLC method was developed to determine benzylpenicillin in plasma and lymph, involving pre-column derivatization to form the mercuric mercaptide of this compound, which was then detected at 325 nm. nih.gov The use of RP-HPLC has also been crucial in monitoring the degradation of benzylpenicilloic acid at acidic pH, where the rapid formation of benzylpenillic acid was observed. rsc.org

Table 3: Exemplary RP-HPLC Methods for Penicillin and Degradation Products

| Stationary Phase | Mobile Phase Components | Detection | Application | Citations |

|---|---|---|---|---|

| Spherisorb S5 ODS / S5 ODS2 | Acetonitrile, Phosphate Buffer | UV | Separation of benzylpenicillin and its acid-base degradation products. | rsc.org |

| Not specified | Acetonitrile, Water, Imidazole, Mercury(II)chloride | UV (325 nm) | Determination of benzylpenicillin in plasma and lymph via a derivative of this compound. | nih.gov |

| C18 Column | Acetonitrile, Aqueous Formic Acid | MS/MS | Separation of penicillin G and its metabolites from citrus fruit extracts. | ufl.edu |

Thin-Layer Chromatography (TLC) for Screening and Initial Separation

Thin-Layer Chromatography (TLC) is a simple, cost-effective, and versatile chromatographic technique used for the separation and identification of compounds. longdom.org It serves as a valuable tool for rapid screening and preliminary analysis in many analytical workflows. longdom.orgchemcoplus.co.jp In TLC, a sample is spotted onto a plate coated with a thin layer of adsorbent material (the stationary phase), and a solvent (the mobile phase) moves up the plate by capillary action, separating the components of the sample. longdom.org

TLC has been used in the study of benzylpenicillin and its degradation products. pnas.orgnih.gov For example, it was used alongside other techniques to identify phenylacetylglycine as a degradation product of penicillin G. pnas.org The separated compounds on the TLC plate can be visualized using various methods, such as exposure to iodine vapors or by using plates impregnated with a fluorescent material that allows spots to be seen under UV light. pnas.org182.160.97

While often considered a qualitative or semi-quantitative technique, TLC can be used for quantitative analysis when combined with densitometric detection. chemcoplus.co.jp182.160.97 Its robustness and low cost make it suitable for screening large numbers of samples, especially in resource-limited settings, and for monitoring the progress of chemical reactions. longdom.org

Table 4: TLC Systems for Analysis of Penicillin-Related Compounds

| Stationary Phase | Mobile Phase/Solvent System | Visualization | Application | Citations |

|---|---|---|---|---|

| Silica Gel | Not specified | Iodine Vapors, Autoradiography | Identification of ¹⁴C-labeled degradation products of benzylpenicillin. | pnas.org |

| Silanised Silica Gel | Ammonium acetate (B1210297) solution (pH 5.0) and Acetone (90:10) | Iodine Vapour | Identity testing for penicillins (e.g., ampicillin). | 182.160.97 |

Spectroscopic Elucidation Methods

Spectroscopic methods are critical for elucidating the chemical structure of molecules. Techniques such as infrared spectroscopy provide information about the functional groups present in a compound. In the analysis of benzylpenicillin degradation products, infrared spectroscopy was used to help identify a methylated degradation product by comparing its spectrum to that of a synthetic standard, phenylacetylglycine methyl ester. pnas.org The similarity between the spectra provided strong evidence for the structure of the unknown compound. pnas.org

Spectroscopic analysis of polymers formed from benzylpenicillin has also been conducted using methods like infrared spectrophotometry and nuclear magnetic resonance (NMR) spectroscopy. nih.gov Furthermore, Raman spectroscopy and Surface-Enhanced Raman Spectroscopy (SERS) have been utilized to study benzylpenicillin sodium, providing insights into its molecular structure and how it interacts with surfaces. researchgate.net UV spectroscopic analysis has also been employed to monitor the degradation of this compound in buffer solutions over time by observing changes in the UV absorbance spectrum. bath.ac.uk

Ultraviolet (UV) Absorption Spectroscopy for Detection and Kinetic Monitoring

Ultraviolet (UV) absorption spectroscopy serves as a fundamental method for the detection and kinetic analysis of reactions involving this compound. The degradation of benzylpenicillin into its various products, including this compound, can be effectively tracked by monitoring changes in the UV spectrum over time. bath.ac.uk This is possible due to the characteristic UV absorbance of these compounds. moca.net.ua

This compound exhibits a strong and distinctive UV absorption maximum at approximately 322 nm. nih.gov This pronounced absorbance is attributed to the oxazolone (B7731731) structure formed during the rearrangement from benzylpenicillin. moca.net.ua The molar absorptivity for this compound in an ethanol (B145695) solution at this wavelength is notably high, around 26,600. moca.net.ua The kinetic profile of this compound's degradation can be monitored by observing the changes in its UV spectrum in various buffer solutions. core.ac.uk For instance, studies have tracked the spectral changes of this compound in pH 7 buffer at room temperature over time, noting the initial spectrum and its evolution after several minutes. core.ac.uk This technique allows for the investigation of the stability and reaction pathways of this compound under different conditions. nih.gov

Interactive Table: UV Absorption Data for Benzylpenicillin Degradation Products

| Compound | Wavelength (λmax) (nm) | Molar Absorptivity (ε) | Reference |

| This compound | 322 | 26,600 | moca.net.ua |

| Benzylpenillic Acid | 325 (shoulder) | 7,100 | moca.net.ua |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of this compound and for real-time monitoring of its formation and subsequent reactions. Both proton (¹H) and carbon-¹³ (¹³C) NMR provide detailed insights into the molecular framework, enabling the precise assignment of atomic positions.

The transformation of benzylpenicillin to this compound can be effectively monitored using ¹H NMR. This allows for a detailed investigation into the kinetics and mechanisms of the degradation process. bath.ac.uk Furthermore, NMR is crucial for identifying and characterizing other degradation products, such as benzylpenilloic acid and benzylpenamaldic acid. bath.ac.uk Studies have demonstrated the use of NMR to monitor the degradation of benzylpenicillin in acidic solutions, providing a pathway for the formation of various products. dntb.gov.ua The incorporation of deuterium (B1214612) in studies involving this compound formation can be tracked using NMR by observing the hydrogen resonances of the products, which helps in understanding kinetic isotope effects. smolecule.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable technique for identifying the key functional groups within this compound, which is essential for its characterization. The IR spectrum provides a unique fingerprint of the molecule, with specific absorption bands corresponding to the vibrations of its constituent chemical bonds. The structural and stereochemical confirmation of penicillins has been supported by IR spectroscopy. core.ac.uk The analysis of the IR spectrum of this compound, along with its degradation products, has been a subject of chemical studies to understand its stability and reactions. nih.gov The identification of phenylacetylglycine as a degradation product of benzylpenicillin G was confirmed through IR spectroscopy, among other methods. pnas.org

Immunochemical Assays for Detection of Related Antigenic Determinants

The detection of antigenic determinants associated with benzylpenicillin allergy frequently relies on immunochemical assays capable of identifying specific IgE antibodies or cellular responses. In this context, this compound and its derivatives act as significant haptens.

Cellular Activation Tests (e.g., Basophil Activation Test)

Cellular activation tests, particularly the Basophil Activation Test (BAT), offer a functional assessment of the allergic response. awmf.org The BAT measures the activation of a patient's basophils in vitro upon exposure to an allergen by using flow cytometry to detect the upregulation of surface markers like CD63 or CD203c. awmf.orgnih.govalliedacademies.org This test can be a valuable tool in diagnosing drug-induced anaphylaxis, offering a safer alternative to in vivo provocation tests. mdpi.comsemanticscholar.org

In the context of penicillin allergy, the BAT is performed using a panel of penicillin determinants, including penicillin G, penicillin V, PPL, and minor determinant mix (MDM). elsevier.esall-imm.com Studies have shown that the BAT can be useful in confirming clinical suspicions of drug allergies, especially when other diagnostic tools are unavailable or risky. semanticscholar.org However, there can be minimal agreement between the results of the BAT and immunoassays for specific IgE, suggesting that performing both tests may only slightly increase the diagnostic sensitivity for immediate reactions to penicillin. elsevier.esall-imm.com The sensitivity and specificity of the BAT can vary depending on the specific penicillin derivative being tested. mdpi.com

Advanced Immunoassays (e.g., Magneto-ELISA)

To improve upon the limitations of traditional immunoassays, advanced formats like the magneto-ELISA have been developed. These assays utilize magnetic nanoparticles as the solid support for immobilizing antigenic determinants. This approach offers benefits such as a higher surface area for binding and simplified washing steps, potentially leading to increased sensitivity and faster results. researchgate.net A magneto-ELISA has been successfully used to detect specific IgE in a high percentage of serum samples from penicillin-allergic patients, utilizing a newly proposed antigenic determinant. nih.gov This demonstrates the potential of advanced immunoassays to enhance the diagnostic capabilities for penicillin allergies.

Electrochemical Analysis

Electrochemical methods offer sensitive and specific means for the analysis of electroactive species. In the context of this compound, these techniques are particularly useful for monitoring its degradation, which can involve changes in the chemical structure that alter the electrochemical properties of the molecule and its metabolites.

Differential Pulse Polarography for Degradation Product Monitoring

Differential Pulse Polarography (DPP) has proven to be a valuable tool for investigating the degradation of this compound, leading to significant findings regarding its stability and degradation pathways in neutral aqueous solutions.

Detailed Research Findings

Seminal research in the field utilized DPP to monitor the temporal changes of this compound in various aqueous buffer systems. nih.gov This investigation revealed the formation of a previously unreported degradation product at neutral pH: penicillamine (B1679230). nih.govacs.org The identification of penicillamine was significant because it was not formed from benzylpenicilloic acid, which was the only known degradation product of this compound at neutral pH at the time. nih.gov

The study systematically examined the influence of both pH and buffer concentration on the generation of penicillamine from this compound. nih.gov It was observed that the quantity of penicillamine produced was highest under conditions that favored the maximum stability of this compound itself. nih.gov This suggests a complex relationship between the degradation rate of the parent compound and the formation of this specific metabolite.

Further experiments also detected the presence of penicillamine in solutions of penicillin G at neutral pH. nih.gov This led to the hypothesis that the penicillamine observed in penicillin G solutions originates from the degradation of this compound, which is itself an isomerization product of penicillin G. nih.gov Based on these findings, a degradation pathway was proposed wherein penicillamine arises from the UV-absorbing isomer of this compound. nih.gov

The DPP method is well-suited for this type of analysis because it can distinguish between the different electroactive species present in the solution. For instance, in a borate (B1201080) buffer at pH 9.2, benzylpenicilloic acid produces a distinct anodic wave, and penicillamine yields a well-separated anodic peak, allowing for their simultaneous determination. researchgate.net

Influence of pH and Buffer Concentration on Penicillamine Formation

The formation of penicillamine from this compound is intricately linked to the pH and buffer concentration of the medium. The following table summarizes the qualitative findings from research on this topic.

| Parameter | Condition | Effect on Penicillamine Formation | Reference |

| pH | Neutral | Penicillamine is formed as a degradation product. | nih.gov |

| pH | Conditions of maximum this compound stability | The amount of penicillamine produced is at its greatest. | nih.gov |

| Buffer Concentration | Varied | Influences the rate of penicillamine formation. | nih.gov |

Table 1. Qualitative Impact of pH and Buffer Concentration on Penicillamine Formation from this compound.

Computational Studies and Molecular Modeling of Benzylpenicillenic Acid Interactions

Molecular Docking and Simulation of Noncovalent Binding with Biomolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. biorxiv.orgmdpi.com This method is instrumental in understanding the initial noncovalent interactions that precede covalent modification of biomolecules by reactive compounds like benzylpenicillenic acid.

Detailed computational studies have been conducted to explore the noncovalent binding of this compound with Human Serum Albumin (HSA), a major transport protein in the blood that is a known target for penicillin haptenation. researchgate.netnih.govacs.org Using in silico docking programs such as AutoDock, researchers have modeled the interaction between this compound and HSA. nih.gov These simulations revealed that the selectivity of covalent modification is predetermined by the initial noncovalent binding events. researchgate.netnih.govebi.ac.ukebi.ac.uknih.gov

The simulations position the this compound molecule within the binding pockets of HSA. The most favorable binding poses are identified based on scoring functions that estimate the binding free energy. biorxiv.org For this compound, molecular modeling has shown a key proximity between the oxazolone (B7731731) ring of the molecule and specific lysine (B10760008) residues on HSA, particularly Lys525. researchgate.netnih.gov This noncovalent interaction is thought to be a critical first step that orients the molecule for subsequent covalent bond formation. nih.govacs.org The binding is stabilized by a network of non-covalent interactions, including hydrogen bonds and hydrophobic interactions, with various amino acid residues within the protein's binding pocket. karazin.ua

| Computational Tool | Target Protein | Key Interacting Residue | Significant Finding | Reference |

|---|---|---|---|---|

| AutoDock | Human Serum Albumin (HSA) | Lys525 | Noncovalent interaction precedes and directs covalent modification. | nih.gov |

| AutoDock Vina | Human Serum Albumin (HSA) | Trp214, Arg218, His242 | Identified hydrogen bond formation in the binding pocket. | karazin.ua |

In Silico Prediction of Protein Conjugation Sites and Selectivity

Building upon molecular docking, in silico methods can predict the most likely sites of protein conjugation and the selectivity of this process. For this compound, which is a rearrangement product of benzylpenicillin, computational models have been crucial in elucidating its role in forming diastereoisomeric benzylpenicilloyl haptens on proteins. researchgate.netebi.ac.uknih.gov

Computational studies, in conjunction with mass spectrometric analysis, have demonstrated that at low concentrations, this compound selectively targets specific lysine residues on HSA. researchgate.netnih.govebi.ac.ukebi.ac.uk While benzylpenicillin preferentially binds to Lys199, this compound shows a distinct preference for Lys525. researchgate.netnih.gov This selectivity is attributed to the noncovalent binding poses predicted by molecular modeling, which position the reactive oxazolone ring of this compound in close proximity to the ε-amino group of Lys525 for nucleophilic attack. researchgate.netnih.gov

These predictive models have been validated by experimental data showing that with increasing concentrations and time, the selectivity is lost, and multiple lysine residues on albumin become modified. researchgate.netnih.gov This demonstrates that the initial selective haptenation is a kinetically controlled process, governed by the favorable noncovalent interactions identified through computational modeling. The ability to predict these conjugation sites is fundamental to understanding the formation of neoantigens, which are central to the pathogenesis of penicillin hypersensitivity. researchgate.netebi.ac.uknih.gov

| Compound | Predicted Primary Conjugation Site | Experimental Verification | Concentration Dependence | Reference |

|---|---|---|---|---|

| This compound (PA) | Lys525 | Mass Spectrometry | Selective at low concentrations (drug:protein molar ratio 0.001:1) | researchgate.netnih.gov |

| Benzylpenicillin (BP) | Lys199 | Mass Spectrometry | Selective at low concentrations | researchgate.netnih.gov |

Computational Simulation of Degradation Pathways and Reaction Intermediates

Computational simulations are invaluable for mapping the complex degradation pathways of unstable molecules like this compound and for characterizing the transient intermediates involved. nih.gov this compound itself is an intermediate in the degradation of benzylpenicillin, and its subsequent reactions lead to a variety of products. researchgate.netcore.ac.uk

Quantum mechanical methods, such as Density Functional Theory (DFT), have been employed to investigate the reaction mechanisms and energetics of benzylpenicillin degradation. researchgate.net These calculations can help propose plausible reaction pathways. researchgate.net For instance, simulations can model the rearrangement of benzylpenicillin to this compound and its subsequent hydrolysis or reaction with nucleophiles. researchgate.netnih.gov

Studies combining experimental techniques like NMR with computational optimization have been used to refine proposed degradation schemes for penicillin G under acidic conditions. rsc.org These models can simulate the time-course evolution of concentrations of benzylpenicillin and its degradation products, including this compound, benzylpenillic acid, and benzylpenicilloic acid. rsc.orgresearchgate.net Such simulations have shown that the relative importance of different degradation pathways can be highly dependent on the reaction conditions. rsc.org For example, under certain acidic conditions, benzylpenillic acid, rather than this compound, was suggested to be the major product, proceeding through a benzylpenicilloic acid intermediate. rsc.org Furthermore, computational studies have helped to propose pathways for the formation of other degradation products like penicillamine (B1679230) from this compound in neutral solutions. nih.gov

| Parent Compound | Computational Method | Investigated Product(s) | Key Finding | Reference |

|---|---|---|---|---|

| Benzylpenicillin (Penicillin G) | DFT Calculations | Transformation Intermediate Products | Proposed four possible degradation pathways. | researchgate.net |

| Penicillin G | Kinetic Modeling/Optimization | Benzylpenillic acid, Benzylpenicilloic acid | Refined degradation scheme, highlighting the role of benzylpenicilloic acid as an intermediate to benzylpenillic acid. | rsc.org |

| This compound | Pathway Proposal | Penicillamine | Proposed a pathway for penicillamine formation from the UV-absorbing isomer of this compound. | nih.gov |

Structure Activity Relationship in the Immunogenicity of Benzylpenicillenic Acid

Correlation Between Chemical Structure and Antigenic Specificity

The antigenic specificity of benzylpenicillenic acid is intrinsically linked to its chemical structure and its subsequent reactions within a biological environment. The primary antigenic determinant derived from penicillin is the benzylpenicilloyl (BPO) group. nih.govinchem.org this compound serves as a potent precursor for the formation of BPO-protein conjugates. inchem.orgnih.gov

Under physiological conditions, benzylpenicillin can rearrange to form this compound. nih.gov This intermediate is highly reactive and can bind to proteins, primarily through two mechanisms:

Reaction with amino groups: this compound reacts with the ε-amino groups of lysine (B10760008) residues on proteins. This reaction involves the opening of the β-lactam ring, leading to the formation of stable amide-linked benzylpenicilloyl (BPO) adducts. nih.govresearchgate.net

Reaction with sulfhydryl groups: It can also react with cysteine residues to form mixed disulfide linkages, creating another type of antigenic determinant. nih.govresearchgate.net

A critical aspect of this correlation is the stereochemistry of the resulting hapten. The reaction of this compound with lysine residues can form diastereoisomeric BPO adducts. nih.govresearchgate.net Studies have shown that the spatial configuration of these epimers significantly influences their recognition by specific Immunoglobulin E (IgE) antibodies. frontiersin.org Any modification in the chemical structure of the antigenic determinant can affect this recognition, highlighting the high degree of specificity in the immune response. frontiersin.org The immune system can discriminate between these stereoisomers, which may affect their binding to Major Histocompatibility Complex (MHC) molecules and subsequent T-cell recognition, ultimately influencing the immunogenic outcome. researchgate.net

Comparative Reactivity of this compound versus Benzylpenicillin in Protein Conjugation and Immune Activation

Research indicates that this compound is more reactive and immunogenic than its parent compound, benzylpenicillin. nih.govnih.gov This heightened reactivity is central to its role in penicillin hypersensitivity.

Protein Conjugation: Mass spectrometric analyses have provided direct evidence of the superior reactivity of this compound (PA) in forming protein adducts compared to benzylpenicillin (BP). Both compounds bind covalently to lysine residues in proteins like human serum albumin (HSA) by opening the β-lactam ring to form penicilloyl adducts. nih.gov However, under identical conditions, this compound demonstrates a greater capacity for this conjugation. For instance, in one study, incubation of HSA with this compound resulted in the modification of a higher number of lysine residues compared to incubation with benzylpenicillin at the same molar ratio. nih.gov

At low concentrations and with short incubation times, benzylpenicillin and this compound show selectivity for different lysine residues on human serum albumin, with BP preferentially binding to Lys199 and PA targeting Lys525. nih.govresearchgate.net This selectivity is thought to be guided by initial non-covalent interactions before the final covalent bond is formed. nih.govnih.gov As concentrations and incubation times increase, this selectivity is lost, and multiple lysine residues become modified by both compounds. nih.govnih.gov

| Compound | Drug to Protein Molar Ratio | Number of Penicilloylated Lysine Residues Detected |

|---|---|---|

| Benzylpenicillin (BP) | 10:1 | 14 |

| This compound (PA) | 10:1 | 18 |

Immune Activation: The increased reactivity of this compound in protein conjugation translates to a more potent activation of the immune system. Studies involving T-cells from patients with confirmed penicillin hypersensitivity have shown that this compound is a more powerful stimulator of T-cell proliferation than benzylpenicillin. nih.govnih.gov This illustrates the functional significance of the diastereoisomeric haptens formed preferentially from this compound. nih.gov The enhanced ability of this compound to form immunogenic drug-protein conjugates in vivo is considered a key reason for its heightened immunogenicity. nih.gov

Identification of Key Molecular Components Dictating Immune Recognition

The immune recognition of this compound is dictated by specific molecular features and the consequences of its chemical transformations.

Beta-Lactam Ring Opening: The cornerstone of the immunogenicity of all penicillins is the strained β-lactam ring. jiaci.org This four-membered ring is highly susceptible to nucleophilic attack, particularly from amino groups on proteins. jiaci.orgbiorxiv.org The opening of this ring is the irreversible step that allows for the formation of a stable covalent bond with the carrier protein, creating the hapten-carrier conjugate necessary to initiate an immune response. nih.govjiaci.org The resulting penicilloyl moiety forms the core of the "major" antigenic determinant. inchem.org

Side Chain: While the β-lactam ring provides the reactive "warhead," the side chain—in this case, the benzyl (B1604629) group—also plays a crucial role in the specificity of the immune response. The benzylpenicilloyl (BPO) haptenic group, which includes the benzyl side chain, is recognized as the major determinant in immediate-type hypersensitivity reactions to penicillin. nih.gov The immune response can demonstrate specificity for the entire large BPO haptenic group, indicating that the side chain is a key part of the epitope recognized by antibodies and T-cell receptors. nih.gov

Consequences of Rearrangement: The unique immunogenicity of this compound stems from its formation as a rearrangement product of benzylpenicillin. nih.govinchem.org This rearrangement leads to a highly reactive oxazolone (B7731731) intermediate that readily acylates proteins. nih.govresearchgate.net A significant consequence of this pathway is the formation of a mixture of diastereomers of the benzylpenicilloyl group upon reaction with lysine residues. nih.govbohrium.com This stereochemical heterogeneity is a key factor, as the different spatial arrangements of the adducts can be distinguished by the immune system, leading to a potentially more robust or complex immune response compared to the adducts formed directly from benzylpenicillin. researchgate.netfrontiersin.org The preferential formation of what may be a more immunogenic diastereomer via the this compound pathway is thought to be a primary reason for its greater potency in stimulating immune cells from penicillin-allergic patients. nih.gov

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying benzylpenicillenic acid (PA) in biological matrices, and how can cross-reactivity with benzylpenicillin (BP) degradation products be minimized?

- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the gold standard. To distinguish PA from BP and its derivatives (e.g., penicilloic or penilloic acids), optimize chromatographic separation using a C18 column with a gradient elution of acetonitrile/water containing 0.1% formic acid. MS detection in multiple reaction monitoring (MRM) mode enhances specificity . Validate methods using spiked serum albumin samples to confirm selectivity, as PA selectively binds Lys525 in human serum albumin (HSA), unlike BP, which targets Lys199 .

Q. How can researchers synthesize this compound with high purity for immunological studies?

- Methodological Answer : PA is synthesized via acid-catalyzed rearrangement of benzylpenicillin. Dissolve BP in 0.1 M HCl and incubate at 37°C for 24 hours. Monitor reaction progress using thin-layer chromatography (TLC) with a mobile phase of ethyl acetate/methanol/water (7:2:1). Purify via recrystallization in ethanol-water mixtures. Confirm purity (>95%) via nuclear magnetic resonance (NMR) and HPLC-MS, ensuring the absence of residual BP or penamaldate derivatives .

Advanced Research Questions

Q. What experimental designs are optimal for investigating the immunogenic potency of PA-derived haptens in penicillin hypersensitivity?

- Methodological Answer : Use T-cell proliferation assays with peripheral blood mononuclear cells (PBMCs) from hypersensitive patients. Stimulate cells with PA-HSA conjugates (prepared at molar ratios of 1:10 to 1:50) and measure proliferation via ³H-thymidine uptake. Compare responses to BP-HSA conjugates to assess relative potency. Molecular dynamics simulations can model PA’s noncovalent interactions with HSA, explaining its preferential Lys525 binding . Include controls with unmodified HSA and non-penicillin haptens to exclude nonspecific activation.

Q. How do time and concentration variables influence the multiplicity of PA hapten epitopes on serum albumin?

- Methodological Answer : Incubate HSA with PA at varying concentrations (0.1–10 mM) and durations (1–72 hours). Analyze covalent adducts via tryptic digestion followed by LC-MS/MS. Identify modified lysine residues (e.g., Lys525, Lys432) using peptide mass fingerprinting. Kinetic studies reveal that epitope diversity increases with prolonged exposure (>24 hours) and higher PA concentrations (>5 mM), suggesting a threshold for multi-hapten formation .

Q. What strategies reconcile contradictory data on PA’s stability in pharmaceutical formulations?

- Methodological Answer : PA’s instability in aqueous solutions (pH >7) complicates reproducibility. Use lyophilized PA stored at -80°C under nitrogen to prevent β-lactam ring hydrolysis. For in vitro studies, prepare fresh solutions in phosphate-buffered saline (PBS, pH 6.5) and validate stability via UV spectroscopy (λmax = 280 nm) over 6 hours. Contrast findings with accelerated degradation studies (e.g., 40°C/75% RH) to model shelf-life challenges .

Data Contradiction Analysis

Q. Why do some studies report PA as a minor degradation product of BP, while others identify it as a dominant immunogen?

- Analysis : Discrepancies arise from differences in experimental conditions. PA formation is pH- and temperature-dependent: acidic conditions (pH <3) favor BP rearrangement to PA, while neutral/basic conditions promote hydrolysis to penicilloic acids. Studies using high BP concentrations (e.g., 600× therapeutic doses) or prolonged incubation detect PA as a major product . Immunogenicity studies using PA-HSA conjugates at clinically relevant doses (1–5 mM) confirm its dominance in T-cell activation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.